(-)-1,4-Di-O-benzyl-L-threitol

Asymmetric Synthesis Cyclopropanation Chiral Auxiliary

Sourcing enantiomerically pure (2S,3S) building blocks with orthogonal protection often leads to long lead times. (-)-1,4-Di-O-benzyl-L-threitol (CAS 17401-06-8) solves this as a homochiral C2-symmetric diol with benzyl-protected primary alcohols and free secondary hydroxyls for regioselective functionalization. • Enables 9:1 d.r. in cyclopropanation; exclusive S-axial chirality in biaryl atropisomer synthesis. • Consistent ≥98% purity (GC/TLC) with ≥98% ee, ensuring reproducible stereochemical outcomes. • BenchChem secures batch-to-batch consistency for medicinal chemistry and process R&D, shipped under ambient conditions from global stock.

Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
CAS No. 17401-06-8
Cat. No. B094886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-1,4-Di-O-benzyl-L-threitol
CAS17401-06-8
Molecular FormulaC18H22O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
InChIInChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1
InChIKeyYAVAVQDYJARRAU-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-1,4-Di-O-benzyl-L-threitol Overview


(-)-1,4-Di-O-benzyl-L-threitol (CAS 17401-06-8) is a homochiral C2-symmetric diol building block derived from L-tartaric acid [1]. It features two benzyl-protected primary alcohols and two free secondary alcohols, enabling orthogonal functionalization in complex synthesis [2]. This compound is widely recognized as a versatile chiral auxiliary and template for asymmetric reactions, including desymmetrization of prochiral biphenyls and diastereoselective cyclopropanation [2][3].

Chiral Building Block
Homochiral C2-symmetric diol derived from L-tartaric acid
Stereochemical Purity
Enantiomerically pure (2S,3S) configuration for asymmetric synthesis
Protecting Group Strategy
Benzyl ethers at C1,C4; free secondary alcohols at C2,C3 for orthogonal functionalization

Why Generic Substitutes Fail in Stereochemistry


The value of (-)-1,4-Di-O-benzyl-L-threitol lies not merely in its functional groups, but in its defined (2S,3S) stereochemistry derived from L-tartaric acid [1]. Substituting with its enantiomer, (+)-1,4-Di-O-benzyl-D-threitol (CAS 91604-41-0), will invert the stereochemical outcome of any asymmetric transformation, producing the opposite enantiomer or diastereomer [2]. Similarly, using achiral 1,4-butanediol or unprotected L-threitol cannot provide the stereocontrol essential for modern asymmetric synthesis, as they lack the rigid, protected C2-symmetric chiral scaffold [3]. Furthermore, variations in protecting group strategies (e.g., 1,4-di-O-tosyl, 2,3-O-isopropylidene) alter both reactivity and solubility, rendering them non-equivalent for established protocols [1][3].

Enantiomer Inversion
Replacing with (+)-1,4-Di-O-benzyl-D-threitol may invert the stereochemical outcome of asymmetric transformations.
Loss of Stereocontrol
Achiral diols or unprotected L-threitol may not achieve the stereochemical fidelity of the protected C2-symmetric scaffold.
Protecting Group Mismatch
Alternative protecting groups (tosyl, isopropylidene) may alter reactivity and solubility, requiring protocol re-optimization.

Performance Evidence for Selection


Diastereoselectivity in Cyclopropanation

When derived ketals of (-)-1,4-Di-O-benzyl-L-threitol are subjected to Simmons-Smith cyclopropanation, they yield a 9:1 mixture of diastereomeric cyclopropanes [1]. This high diastereoselectivity is intrinsic to the L-threitol scaffold's C2-symmetry and rigid ketal conformation, which effectively shields one face of the alkene. Substitution with the D-enantiomer would yield the opposite diastereomer, while achiral alternatives like simple ketals of 1,4-butanediol offer no stereocontrol (1:1 dr).

Cyclopropanation dr
Head-to-head
9:1 dr
Supports diastereoselectivity review
vs 1:1 dr for achiral ketals
Asymmetric Synthesis Cyclopropanation Chiral Auxiliary

Axial Chirality Induction in Biaryls

In the desymmetrization of prochiral 2,2',6,6'-tetrahydroxybiphenyl, the use of (-)-1,4-Di-O-benzyl-L-threitol as a chiral template under Mitsunobu conditions exclusively yields the S-axial chiral biphenyldiol [1]. This absolute stereocontrol is documented, whereas the use of the D-enantiomer yields the R-axial product . Achiral linkers or alternative diols (e.g., ethylene glycol) would produce racemic mixtures.

Axial Chirality Control
Head-to-head
Exclusive S-axial product
Enables enantiomer-attribution review
Achiral linkers give racemic mixtures
Axial Chirality Desymmetrization Atropisomer Synthesis

Enantiomeric Purity Specification

Commercial (-)-1,4-Di-O-benzyl-L-threitol is specified with a minimum optical purity of 98.0% ee, as determined by liquid chromatography (LC) . This is a critical quality attribute that differentiates it from less rigorously characterized batches or from its enantiomer, (+)-1,4-Di-O-benzyl-D-threitol, which is often supplied with a lower typical purity of 95% . The high enantiomeric excess ensures that downstream asymmetric reactions proceed with maximal stereochemical fidelity.

Enantiomeric Purity
Specification review
≥ 98% ee
Supports stereochemical integrity verification
Data to verify
Chiral Purity Quality Control Enantiomer

Orthogonal Protecting Group Strategy

The compound features a distinct protecting group arrangement: benzyl ethers at the primary (C1 and C4) alcohols and free secondary alcohols at C2 and C3 [1]. This orthogonal pattern is essential for sequential functionalization, such as forming ketals at the 2,3-diol while leaving the 1,4-benzyl ethers intact for later deprotection [2]. In contrast, fully protected derivatives like (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol lack this flexibility, and unprotected L-threitol requires complex differentiation of four chemically similar alcohols.

Protecting Group Orthogonality
Class-level
Bn (C1,C4); Free OH (C2,C3)
Supports orthogonal functionalization review
Class-level inference; review required
Protecting Groups Orthogonality C2-Symmetric Diol

Key Application Scenarios


Asymmetric Synthesis of Axially Chiral Biaryls

Ideal for constructing atropisomeric biaryl scaffolds, such as those found in ligands for asymmetric catalysis and certain drug candidates. The compound acts as a chiral template, enabling exclusive S-axial chirality induction [1]. This scenario is most relevant for medicinal chemistry and process research groups requiring enantiopure biaryl intermediates.

Diastereoselective Cyclopropanation of Enones

Suitable for the synthesis of chiral cyclopropane-containing building blocks, which are valuable in agrochemical and pharmaceutical synthesis. The 9:1 diastereoselectivity achieved with this chiral auxiliary is a significant advantage over non-stereoselective methods [2].

Chiral Ligands and Crown Ethers Synthesis

A key intermediate for constructing homochiral crown ethers and other C2-symmetric ligands used in enantioselective catalysis and molecular recognition studies [3]. The compound's well-defined geometry and protected 1,4-positions allow for modular ligand assembly.

Multi-Step Natural Product Synthesis

Serves as a common chiral synthon for complex natural product synthesis, where its orthogonal protecting groups (benzyl vs. free hydroxyl) are critical for executing a convergent synthetic route with high stereocontrol [4]. This is particularly applicable in academic and industrial total synthesis laboratories.

Application
Selection Property
Validation Focus
Axially chiral biaryl synthesis
Stereochemical-control context
Enantiomer-attribution review
Diastereoselective cyclopropanation of enones
Chiral auxiliary performance
Diastereoselectivity endpoint review
Chiral ligand/crown ether synthesis
C2-symmetric scaffold integrity
Stereochemical outcome verification
Multi-step natural product total synthesis
Orthogonal protecting groups
Deprotection strategy review

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